molecular formula C11H12I2N2 B3051256 1,1-METHYLENEDIPYRIDINIUM DIIODIDE CAS No. 32405-50-8

1,1-METHYLENEDIPYRIDINIUM DIIODIDE

Cat. No.: B3051256
CAS No.: 32405-50-8
M. Wt: 426.03 g/mol
InChI Key: HKHDOQCAWUXKTG-UHFFFAOYSA-L
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Description

1,1-Methylenedipyridinium diiodide is an organic compound with the molecular formula C11H12I2N2. It is a salt formed by the combination of two pyridinium rings linked by a methylene bridge and two iodide ions.

Preparation Methods

The synthesis of 1,1-Methylenedipyridinium diiodide typically involves the reaction of pyridine with diiodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2C5H5N+CH2I2(C5H5N)2CH2I22 \text{C}_5\text{H}_5\text{N} + \text{CH}_2\text{I}_2 \rightarrow (\text{C}_5\text{H}_5\text{N})_2\text{CH}_2\text{I}_2 2C5​H5​N+CH2​I2​→(C5​H5​N)2​CH2​I2​

In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. These methods often include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1,1-Methylenedipyridinium diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The iodide ions in the compound can be substituted with other anions or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1,1-Methylenedipyridinium diiodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Methylenedipyridinium diiodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,1-Methylenedipyridinium diiodide can be compared with other similar compounds, such as:

    1,1’-Methylenedipyridinium dichloride: Similar in structure but with chloride ions instead of iodide.

    1,1’-Methylenedipyridinium tetranitratocuprate(II): An organic-inorganic hybrid salt with different anionic components.

These compounds share some chemical properties but differ in their reactivity and applications.

Properties

IUPAC Name

1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2HI/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-10H,11H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHDOQCAWUXKTG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369583
Record name 1,1'-Methylenedi(pyridin-1-ium) diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32405-50-8
Record name 1,1'-Methylenedi(pyridin-1-ium) diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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